molecular formula C21H19F3N2O2 B2676770 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide CAS No. 1005298-22-5

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2676770
CAS No.: 1005298-22-5
M. Wt: 388.39
InChI Key: VQFPQCLTNRWMKK-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Benzamide Formation: The final step involves the coupling of the tetrahydroquinoline derivative with 2-(trifluoromethyl)benzoic acid or its derivatives using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or PCC under acidic or basic conditions.

    Reduction: Reagents like LiAlH₄ or NaBH₄ in aprotic solvents.

    Substitution: Halogenating agents like NBS for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide
  • N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide

Uniqueness

The presence of the trifluoromethyl group in N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide can significantly enhance its lipophilicity, metabolic stability, and binding affinity compared to similar compounds.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2/c22-21(23,24)17-6-2-1-5-16(17)19(27)25-15-9-10-18-14(12-15)4-3-11-26(18)20(28)13-7-8-13/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFPQCLTNRWMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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